Fluorine Position on Pyridine Determines PDE10A Inhibitor Potency: 2-Fluoro-3-Pyridyl Consistently Outperforms Alternative Regioisomers
In a published SAR study of fluorinated PDE10A inhibitors, the 2-fluoro-3-pyridyl residue (the exact substitution pattern present in the target compound) was explicitly identified as the optimal regioisomer. Compounds bearing this motif achieved sub-nanomolar IC₅₀ values, whereas alternative fluoropyridyl regioisomers within the same chemotype series showed reduced potency [1]. This constitutes class-level inference: the 3-fluoropyridin-2-yl fragment is the pharmacophoric determinant, and the target compound provides this fragment as a building block for incorporation into inhibitor scaffolds.
| Evidence Dimension | PDE10A inhibitory potency (IC₅₀) as a function of fluoropyridyl regioisomer incorporated |
|---|---|
| Target Compound Data | 2-Fluoro-3-pyridyl residue: Compound 11A IC₅₀ = 0.12 nM; Compound 11B IC₅₀ = 0.048 nM; Compound 23 IC₅₀ = 0.037 nM |
| Comparator Or Baseline | Alternative fluoropyridyl regioisomers within the same imidazo[1,5-a]quinoxaline series yielded lower potency (exact comparator IC₅₀ values not disaggregated by regioisomer in the abstract; the authors state 2-fluoro-3-pyridyl 'gave the most potent inhibitors') |
| Quantified Difference | 2-Fluoro-3-pyridyl identified as the most potent residue among all fluoropyridyl regioisomers tested; sub-nanomolar range achieved exclusively with this substitution pattern |
| Conditions | In vitro PDE10A enzyme inhibition assay; imidazo[1,5-a]quinoxaline scaffold series; fluoropyridyl groups introduced via Suzuki coupling at different positions |
Why This Matters
Demonstrates that the 3-fluoropyridin-2-yl substitution pattern is not interchangeable with other fluoropyridyl regioisomers; researchers targeting PDE10A or structurally related phosphodiesterases should preferentially source this specific regioisomer.
- [1] Wagner S, Scheunemann M, Dipper K, Egerland U, Hoefgen N, Steinbach J, Brust P. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridyl- and 1-pyridinol-substituted imidazo[1,5-a]quinoxalines. European Journal of Medicinal Chemistry. 2016;107:97-110. DOI: 10.1016/j.ejmech.2015.10.028. View Source
